N-(3-methoxyphenyl)azepane-1-carbothioamide
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Overview
Description
N-(3-methoxyphenyl)azepane-1-carbothioamide: is an organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biological research. This compound is characterized by the presence of a methoxyphenyl group attached to an azepane ring, with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)azepane-1-carbothioamide typically involves the reaction of 3-methoxyaniline with azepane-1-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-methoxyphenyl)azepane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
N-(3-methoxyphenyl)azepane-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)azepane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carbothioamide group is known to form strong interactions with the active sites of enzymes, inhibiting their activity. The methoxyphenyl group enhances the compound’s binding affinity and selectivity towards its targets. The azepane ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction.
Comparison with Similar Compounds
- N-(3-methoxyphenyl)azepane-1-carboxamide
- N-(4-methoxyphenyl)azepane-1-carbothioamide
- N-(3-methoxyphenyl)piperidine-1-carbothioamide
Comparison: N-(3-methoxyphenyl)azepane-1-carbothioamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The methoxy group on the phenyl ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications. The carbothioamide functional group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
N-(3-methoxyphenyl)azepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-7-12(11-13)15-14(18)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFZLKINSPFNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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